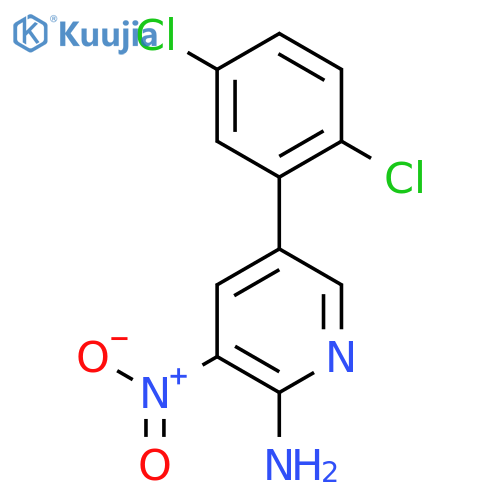

Cas no 1361864-26-7 (2-Amino-5-(2,5-dichlorophenyl)-3-nitropyridine)

1361864-26-7 structure

商品名:2-Amino-5-(2,5-dichlorophenyl)-3-nitropyridine

CAS番号:1361864-26-7

MF:C11H7Cl2N3O2

メガワット:284.098180055618

CID:4928322

2-Amino-5-(2,5-dichlorophenyl)-3-nitropyridine 化学的及び物理的性質

名前と識別子

-

- 2-Amino-5-(2,5-dichlorophenyl)-3-nitropyridine

-

- インチ: 1S/C11H7Cl2N3O2/c12-7-1-2-9(13)8(4-7)6-3-10(16(17)18)11(14)15-5-6/h1-5H,(H2,14,15)

- InChIKey: LHESGEKQJOCSBM-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC(=CC=1C1C=NC(=C(C=1)[N+](=O)[O-])N)Cl

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 1

- 複雑さ: 313

- 疎水性パラメータ計算基準値(XlogP): 3.8

- トポロジー分子極性表面積: 84.7

2-Amino-5-(2,5-dichlorophenyl)-3-nitropyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A022006089-250mg |

2-Amino-5-(2,5-dichlorophenyl)-3-nitropyridine |

1361864-26-7 | 97% | 250mg |

$748.00 | 2022-04-02 | |

| Alichem | A022006089-500mg |

2-Amino-5-(2,5-dichlorophenyl)-3-nitropyridine |

1361864-26-7 | 97% | 500mg |

$999.60 | 2022-04-02 | |

| Alichem | A022006089-1g |

2-Amino-5-(2,5-dichlorophenyl)-3-nitropyridine |

1361864-26-7 | 97% | 1g |

$1,747.20 | 2022-04-02 |

2-Amino-5-(2,5-dichlorophenyl)-3-nitropyridine 関連文献

-

Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

-

Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798

-

Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869

1361864-26-7 (2-Amino-5-(2,5-dichlorophenyl)-3-nitropyridine) 関連製品

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量